3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for introducing the difluoromethyl group is through difluoromethylation reactions, which can be achieved using reagents such as Selectfluor . The reaction conditions often involve the use of a base or an acidic environment, depending on the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target proteins, while the triazole ring can interact with enzymes and receptors involved in various biological processes . These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Compounds: Compounds with a trifluoromethyl group, such as trifluoromethylbenzene, share similar properties but often exhibit different reactivity and biological activity.
Monofluoromethyl Compounds: Compounds with a monofluoromethyl group, such as monofluoromethylbenzene, have distinct chemical properties and applications compared to difluoromethyl compounds.
Uniqueness
The uniqueness of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and triazole moieties enhances its potential as a versatile building block for drug discovery and material science .
Properties
Molecular Formula |
C20H20F2N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]methanimine |
InChI |
InChI=1S/C20H20F2N4O3S/c1-27-15-5-7-16(8-6-15)29-12-14-10-13(4-9-17(14)28-2)11-23-26-19(18(21)22)24-25-20(26)30-3/h4-11,18H,12H2,1-3H3/b23-11+ |
InChI Key |
GXDPMFMBIDTTTL-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NN=C3SC)C(F)F)OC |
Origin of Product |
United States |
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